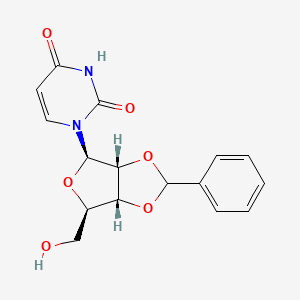
2'-O,3'-O-Benzylideneuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O,3’-O-Benzylideneuridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a benzylidene group attached to the 2’-O and 3’-O positions of the ribose sugar. The molecular formula of 2’-O,3’-O-Benzylideneuridine is C16H16N2O6, and it has a molecular weight of 332.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,3’-O-Benzylideneuridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine. This is achieved by reacting uridine with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2’-O,3’-O-Benzylideneuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-O,3’-O-Benzylideneuridine can undergo various chemical reactions, including:
Hydrolysis: The benzylidene group can be hydrolyzed under acidic or basic conditions to regenerate uridine.
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the ribose moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Uridine and benzaldehyde.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uridine derivatives with different functional groups.
Scientific Research Applications
2’-O,3’-O-Benzylideneuridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functions in nucleoside chemistry.
Biology: Studied for its potential effects on RNA stability and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the synthesis of modified nucleosides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’-O,3’-O-Benzylideneuridine involves its interaction with RNA and enzymes involved in nucleoside metabolism. The benzylidene group provides steric hindrance, which can affect the binding of enzymes and other molecules to the nucleoside. This can lead to changes in RNA stability and function, as well as potential inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’,3’-O-Isopropylideneuridine: Similar structure with an isopropylidene group instead of a benzylidene group.
2’,3’-O-Methylideneuridine: Contains a methylidene group at the 2’ and 3’ positions.
2’,3’-O-Cyclouridine: Features a cyclic structure at the 2’ and 3’ positions.
Uniqueness
2’-O,3’-O-Benzylideneuridine is unique due to the presence of the benzylidene group, which provides specific steric and electronic properties. This makes it particularly useful as a protecting group in nucleoside chemistry and for studying the effects of steric hindrance on RNA function and stability .
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-8-10-12-13(24-15(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-16(18)21/h1-7,10,12-15,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGNPJHTXOONQ-RKHBJWJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8230418.png)





![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine](/img/structure/B8230484.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)

![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)

